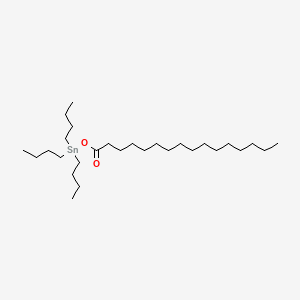
Tributyl(palmitoyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(palmitoyloxy)stannane is an organotin compound with the molecular formula C₃₂H₆₄O₂Sn. It is a derivative of tributyltin, where the tin atom is bonded to three butyl groups and one palmitoyloxy group. Organotin compounds are known for their wide range of applications in organic synthesis, particularly in radical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(palmitoyloxy)stannane can be synthesized through the esterification of tributyltin oxide with palmitic acid. The reaction typically involves heating tributyltin oxide with palmitic acid in the presence of a catalyst, such as sulfuric acid, to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(palmitoyloxy)stannane undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form tributyltin hydride.
Substitution: The palmitoyloxy group can be substituted with other functional groups.
Oxidation: It can be oxidized to form tributyltin oxide.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used.
Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate are employed.
Major Products Formed
Reduction: Tributyltin hydride.
Substitution: Various organotin compounds with different functional groups.
Oxidation: Tributyltin oxide.
Wissenschaftliche Forschungsanwendungen
Tributyl(palmitoyloxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrostannation reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Wirkmechanismus
Tributyl(palmitoyloxy)stannane exerts its effects through the formation of stannyl radicals. These radicals can participate in various radical reactions, such as hydrostannation and dehalogenation. The compound’s mechanism of action involves the cleavage of the tin-hydrogen bond, leading to the formation of reactive intermediates that can interact with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyltin hydride
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin acetate
Uniqueness
Tributyl(palmitoyloxy)stannane is unique due to the presence of the palmitoyloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain types of organic synthesis reactions where other tributyltin compounds may not be as effective.
Eigenschaften
CAS-Nummer |
7653-28-3 |
|---|---|
Molekularformel |
C28H58O2Sn |
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
tributylstannyl hexadecanoate |
InChI |
InChI=1S/C16H32O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3*1-3-4-2;/h2-15H2,1H3,(H,17,18);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
KUVKUXSSFIAKKS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
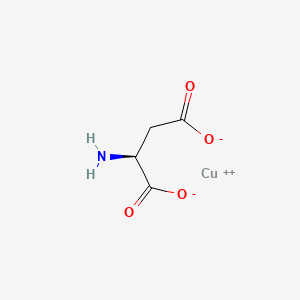
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
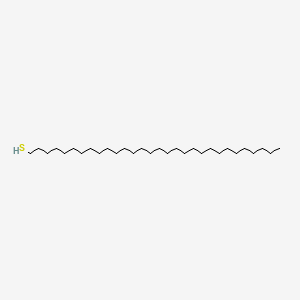
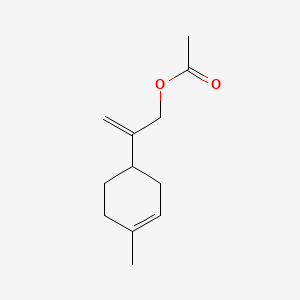
![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13812030.png)

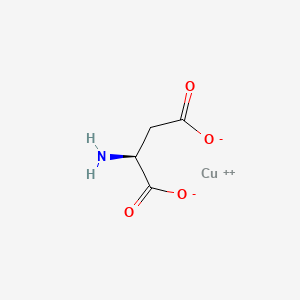

![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)

![2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
